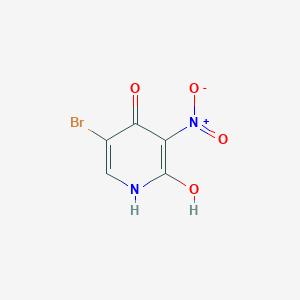

5-Bromo-3-nitropyridine-2,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-nitropyridine-2,4-diol is a chemical compound with the molecular formula C5H3BrN2O4. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and nitro functional groups, as well as two hydroxyl groups at the 2 and 4 positions on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-nitropyridine-2,4-diol can be achieved through several methods. One common approach involves the bromination of 3-nitropyridine-2,4-diol. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-nitropyridine-2,4-diol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The hydroxyl groups can be oxidized to carbonyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Reduction Reactions: The major product is 5-amino-3-nitropyridine-2,4-diol.

Oxidation Reactions: Products include 5-bromo-3-nitropyridine-2,4-dione.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Bromo-3-nitropyridine-2,4-diol has been identified as a crucial intermediate in the synthesis of various pharmaceutical agents:

- Anti-Cancer Agents : Research indicates that compounds similar to this compound exhibit promising activity against cancer cells. Its structure allows for modifications that enhance biological activity against specific cancer types .

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial infections, making it a candidate for developing new antibiotics .

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of derivatives of this compound that displayed significant antimicrobial activity against resistant strains of Klebsiella pneumoniae. The synthesized compounds were evaluated for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), showing promising results .

Material Science

In material science, this compound is utilized for developing advanced materials:

- Polymers and Composites : Its unique chemical properties allow it to be used in formulating polymers with enhanced thermal and mechanical properties. This application is particularly valuable in industries such as aerospace and automotive .

Agricultural Chemistry

The compound is being explored for its potential use in agricultural applications:

- Pesticides and Herbicides : Research is ongoing to evaluate the effectiveness of this compound as a pesticide or herbicide. Its structure may contribute to developing more effective and environmentally friendly agricultural chemicals that improve crop yields .

Analytical Chemistry

This compound serves as a reagent in various analytical methods:

- Spectrophotometry : It is employed to detect and quantify other chemical species in environmental monitoring and quality control processes. Its ability to interact with different analytes enhances its utility in analytical applications .

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceutical | Anti-cancer agents | Intermediate in synthesizing compounds targeting cancer cells. |

| Antimicrobial agents | Efficacy against resistant bacterial strains. | |

| Material Science | Polymer development | Enhances thermal and mechanical properties of materials. |

| Agricultural Chemistry | Pesticides/herbicides | Potential for developing effective agricultural chemicals. |

| Analytical Chemistry | Reagent in spectrophotometry | Used for detecting and quantifying chemical species. |

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-nitropyridine-2,4-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine and nitro groups can enhance its binding affinity to certain molecular targets, leading to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-nitropyridine: Similar in structure but lacks the hydroxyl groups at the 2 and 4 positions.

2-Bromo-3-nitropyridine: Similar but with different positioning of the bromine and nitro groups.

3-Nitropyridine-2,4-diol: Lacks the bromine atom but has similar functional groups.

Uniqueness

5-Bromo-3-nitropyridine-2,4-diol is unique due to the combination of bromine, nitro, and hydroxyl groups on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .

Actividad Biológica

5-Bromo-3-nitropyridine-2,4-diol is a heterocyclic organic compound notable for its unique structural features, including a bromine atom, a nitro group, and hydroxyl functionalities. These characteristics contribute to its diverse biological activities, making it an interesting subject for pharmacological research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₅H₄BrN₃O₃

- Molecular Weight : 228.00 g/mol

- Structure : The compound features a pyridine ring substituted at positions 2 and 4 with hydroxyl groups and at position 3 with a nitro group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antiviral domains. Its structure allows for interactions with biological targets such as enzymes and receptors involved in disease processes.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, pyridine derivatives often show activity against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of hydroxyl and nitro groups enhances their reactivity and biological efficacy.

Table 1: Comparison of Antimicrobial Activities

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 10 | E. coli |

| 5-Chloro-3-nitropyridine | 15 | S. aureus |

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | 8 | Bacillus subtilis |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Research suggests that compounds with similar structures often inhibit key enzymes or interfere with cellular signaling pathways. For example, the nitro group may undergo reduction within bacterial cells to form reactive intermediates that damage cellular components .

Study on Antiviral Activity

A recent study explored the antiviral potential of various pyridine derivatives against SARS-CoV-2. Compounds structurally related to this compound were tested for their ability to inhibit viral replication. Results indicated that certain derivatives exhibited promising antiviral activity, suggesting potential applications in treating viral infections .

Clinical Research on Safety and Efficacy

Clinical evaluations have been conducted to assess the safety profile of compounds containing the pyridine structure. In a retrospective study involving patch tests for skin sensitization reactions, derivatives similar to this compound showed lower allergenic responses compared to other compounds . This finding highlights the importance of structural modifications in reducing adverse effects while maintaining therapeutic efficacy.

Propiedades

IUPAC Name |

5-bromo-4-hydroxy-3-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O4/c6-2-1-7-5(10)3(4(2)9)8(11)12/h1H,(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAJVHSNEHQMNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.